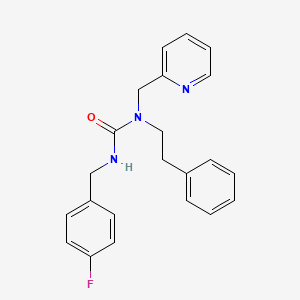
3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as FPhPU and is a member of the urea family of compounds.
Mecanismo De Acción
The mechanism of action of FPhPU is not fully understood. However, studies have suggested that FPhPU induces apoptosis in cancer cells by activating the caspase pathway. FPhPU has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase activity is thought to be responsible for the potential neuroprotective effects of FPhPU.
Biochemical and Physiological Effects:
FPhPU has been found to have various biochemical and physiological effects. Studies have shown that FPhPU can inhibit the growth of cancer cells by inducing apoptosis. FPhPU has also been found to have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, FPhPU has been investigated for its potential as an anti-inflammatory and anti-oxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPhPU is its potential in various scientific research applications. FPhPU has been found to have potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, FPhPU has been investigated for its potential as an anti-inflammatory and anti-oxidant agent. One of the limitations of FPhPU is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on FPhPU. One potential direction is to investigate the potential of FPhPU as an anti-inflammatory and anti-oxidant agent. Another potential direction is to investigate the potential of FPhPU in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of FPhPU and to identify any potential side effects or limitations of its use in scientific research.
Métodos De Síntesis
The synthesis of FPhPU involves the reaction of 4-fluorobenzylamine with phenethyl isocyanate, followed by the reaction of the resulting urea with 2-pyridinemethanol. The yield of FPhPU is reported to be high, and the compound can be obtained in a pure form using standard purification techniques.
Aplicaciones Científicas De Investigación
FPhPU has been found to have potential in various scientific research applications. One of the most significant applications of FPhPU is in the field of cancer research. Studies have shown that FPhPU can inhibit the growth of cancer cells by inducing apoptosis. FPhPU has also been found to have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, FPhPU has been investigated for its potential as an anti-inflammatory and anti-oxidant agent.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCVVJWDZADCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)
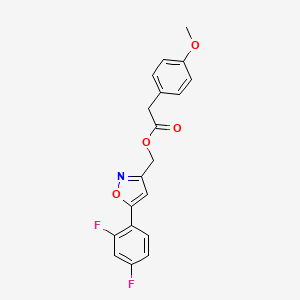
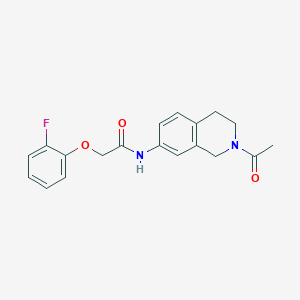
![Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2601938.png)
![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)
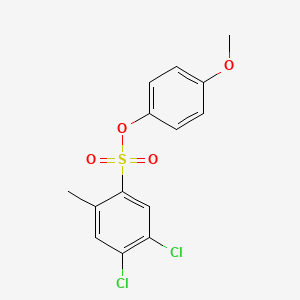
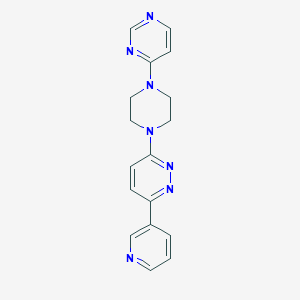
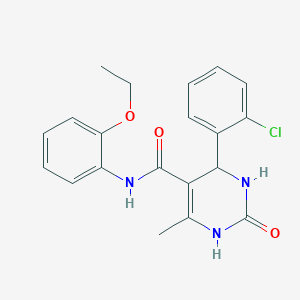
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
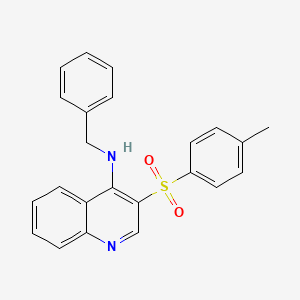
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)
